molecular formula C26H25F2N7O6S2 B606597 Centrinone CAS No. 1798871-30-3

Centrinone

Número de catálogo B606597
Número CAS: 1798871-30-3
Peso molecular: 633.65
Clave InChI: HHJSKDRCUMVWKF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Chemical Reactions Analysis

Centrinone exhibits more than 1000-fold selectivity for Plk4 over Aurora A/B and does not affect cellular Aurora A or B substrate phosphorylation at concentrations that deplete centrosomes . Centrinone treatment of HeLa human cervical carcinoma cells leads to a progressive reduction in foci containing centriolar and pericentriolar material markers at each round of cell division, until most cells lack centrioles and centrosomes .

Aplicaciones Científicas De Investigación

  • Centriole Depletion in Cancer and Normal Cells : Wong et al. (2015) developed centrinone as a reversible inhibitor of Polo-like kinase 4 (Plk4), a protein kinase essential for centriole assembly. They found that centrinone treatment led to centrosome depletion in human cells. Interestingly, while cancer cells continued to divide in the absence of centrosomes, normal cells stopped dividing. This suggests a fundamental difference in how cancer cells and normal cells respond to centrosome loss (Wong et al., 2015).

  • Mechanism of p53 Activation : Meitinger et al. (2016) identified a 53BP1-USP28 module critical for communicating mitotic challenges to the p53 circuit, which is activated after centrosome loss or extended mitotic duration. This study provides insight into the cellular responses to mitotic stress induced by centrosome depletion with centrinone (Meitinger et al., 2016).

  • Centrosome-independent Spindle Bipolarization : Takeda et al. (2020) discussed the roles of centrosomes and the effect of centrinone in eliminating centrosomes from cells. Their findings contribute to understanding the mechanism of centrosome-independent spindle bipolarization, an important aspect of cell division (Takeda et al., 2020).

  • Anticancer Effects in Ewing’s Sarcoma : Kerschner-Morales et al. (2020) studied the effects of centrinone on Ewing’s sarcoma cells, a type of childhood cancer. They observed that centrinone induced cell death and cell cycle arrest in these cancer cells, suggesting its potential as a therapeutic agent (Kerschner-Morales et al., 2020).

  • Role in Acute Myeloid Leukemia (AML) : Mu et al. (2022) investigated the role of PLK4 and the effect of Centrinone in acute myeloid leukemia (AML). They found that Centrinone inhibited AML cell proliferation, induced apoptosis, and caused cell cycle arrest. This study highlights the potential of Centrinone in AML treatment (Mu et al., 2022).

  • Targeting Centrosome Amplification in Melanoma : Denu et al. (2018) examined the role of centriole overduplication, a process that can be inhibited by centrinone, in melanoma. They found that centriole overduplication is a predominant mechanism leading to centrosome amplification in melanoma, suggesting a therapeutic potential of PLK4 inhibition in this context (Denu et al., 2018).

Safety And Hazards

Centrinone is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Direcciones Futuras

Centrinone plays an essential role in epithelial cancers and should be further explored as a potential biomarker and/or therapeutic target . Continued detailed exploration of available and next-generation PLK4 inhibitors may provide a new dimension for novel cancer therapeutics following successful clinical trials .

Propiedades

IUPAC Name

2-[2-fluoro-4-[(2-fluoro-3-nitrophenyl)methylsulfonyl]phenyl]sulfanyl-5-methoxy-N-(5-methyl-1H-pyrazol-3-yl)-6-morpholin-4-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25F2N7O6S2/c1-15-12-21(33-32-15)29-24-23(40-2)25(34-8-10-41-11-9-34)31-26(30-24)42-20-7-6-17(13-18(20)27)43(38,39)14-16-4-3-5-19(22(16)28)35(36)37/h3-7,12-13H,8-11,14H2,1-2H3,(H2,29,30,31,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJSKDRCUMVWKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)NC2=C(C(=NC(=N2)SC3=C(C=C(C=C3)S(=O)(=O)CC4=C(C(=CC=C4)[N+](=O)[O-])F)F)N5CCOCC5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25F2N7O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

633.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Centrinone

Citations

For This Compound
404
Citations
DP Byrne, CJ Clarke, PJ Brownridge… - Biochemical …, 2020 - portlandpress.com
… datasets generated with specific small molecules such as centrinone. … centrinone and a previously described drug-resistant G95R PLK4 allele [55], we identify hundreds of centrinone-…
Number of citations: 19 portlandpress.com
SL Kerschner-Morales, M Kühne, S Becker… - Journal of Cancer …, 2020 - Springer
… CFI-400945 and centrinone elicited cell death in p53 wild-type and mutant Ewing’s sarcoma … Therefore, we examined the PLK4i CFI-400945 and centrinone in ES cell lines in vitro, and …
Number of citations: 13 link.springer.com
B Jin, Y Zhang, HD Miller, L He, D Ge, AR Wang, Z You - Biomedicines, 2022 - mdpi.com
… To determine the effect of centrinone on the development of the tumor, 8 µM of centrinone … The treatment with centrinone was also conducted twice per week. The application of TPA …
Number of citations: 1 www.mdpi.com
XR Mu, MM Ma, ZY Lu, J Liu, YT Xue, J Cao… - Frontiers in …, 2022 - frontiersin.org
… Centrinone and the shRNA knockdown were used to investigate roles and the mechanism of PLK4 in the leukemiagenesis of AML. Our results indicated that Centrinone … that Centrinone …
Number of citations: 5 www.frontiersin.org
YL Wong, JV Anzola, RL Davis, M Yoon, A Motamedi… - Science, 2015 - science.org
… we report data obtained with centrinone, key results were replicated with centrinone-B. … out centrinone and counted centrosomes at regular intervals. In all three lines, centrinone …
Number of citations: 398 www.science.org
C Goodman - Nature Chemical Biology, 2015 - nature.com
… In contrast to its effects on cancer cells, the authors found that centrinone-mediated loss of … presence of centrinone contained p53-pathway mutations. Overall, the use of centrinone has …
Number of citations: 5 www.nature.com
K Oegema, RL Davis… - Proceedings of the …, 2018 - National Acad Sciences
… has been validated using enzymatic assays and centrinone-resistant cells generated … centrinone to deplete centrosomes from >40 different cell lines (3–7). For example, after centrinone …
Number of citations: 19 www.pnas.org
W Zhu, B Xie - Cancer Biology & Therapy, 2023 - Taylor & Francis
… combination index at 5 nM centrinone plus 4 μM sorafenib in C643 cells, then 4 nM centrinone plus 4 μM sorafenib in C643 cells. Subsequently, centrinone plus sorafenib reduced cell …
Number of citations: 3 www.tandfonline.com
B Jin, Y Zhang, HD Miller, L He, Z You - Cancer Research, 2022 - AACR
… Centrinone didn’t stall the thickening of the epidermis in the psoriasis model. IHC staining … of keratinocytes is not stalled by PLK4 inhibitor centrinone but is inhibited by Il-17rc-KO. Il-17ra(…
Number of citations: 0 aacrjournals.org
A Suri, AW Bailey, MT Tavares, H Gunosewoyo… - International journal of …, 2019 - mdpi.com
… (2) Centrinone and centrinone B are the most selective PLK4 inhibitors but they are the least likely to penetrate the brain. (3) KW-2449, R-1530 and axitinib are the ones predicted to …
Number of citations: 33 www.mdpi.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.